

Using SQ 31844 in high-throughput screening

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Compound of Interest

Compound Name:	SQ 31844
CAS No.:	115766-42-2
Cat. No.:	B1681090

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Disclaimer

The compound "**SQ 31844**" is not found in publicly available scientific literature. Therefore, this document provides a representative application note and protocol for a hypothetical compound, **SQ 31844**, presented as a selective inhibitor of the fictional "Kinase X." The data, signaling pathways, and protocols are illustrative examples based on common practices in high-throughput screening for kinase inhibitors.

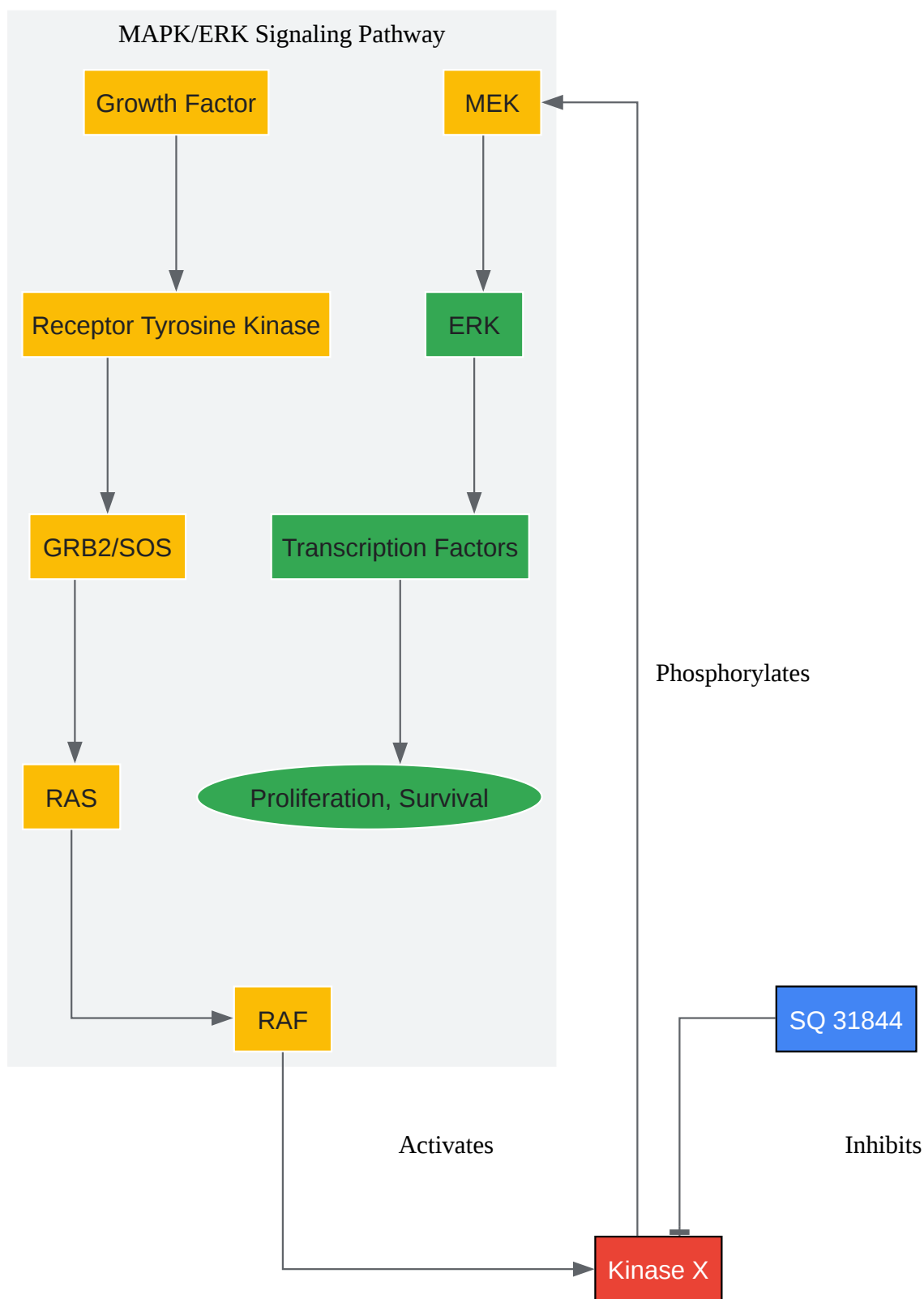
Application Note: High-Throughput Screening for Inhibitors of Kinase X Using SQ 31844 as a Control Compound

Introduction

Kinase X is a serine/threonine kinase that has been identified as a critical component of the MAPK/ERK signaling pathway, with aberrant activity implicated in the progression of several cancers. As a key node in this pathway, Kinase X represents a promising therapeutic target for the development of novel anti-cancer agents. This application note describes a robust and automated high-throughput screening (HTS) assay for the identification of small molecule

inhibitors of Kinase X. The assay is a luminescence-based kinase assay that measures the amount of ATP remaining in the solution following a kinase reaction. The potent and selective Kinase X inhibitor, **SQ 31844**, is used as a control compound to demonstrate the assay's performance and suitability for HTS.

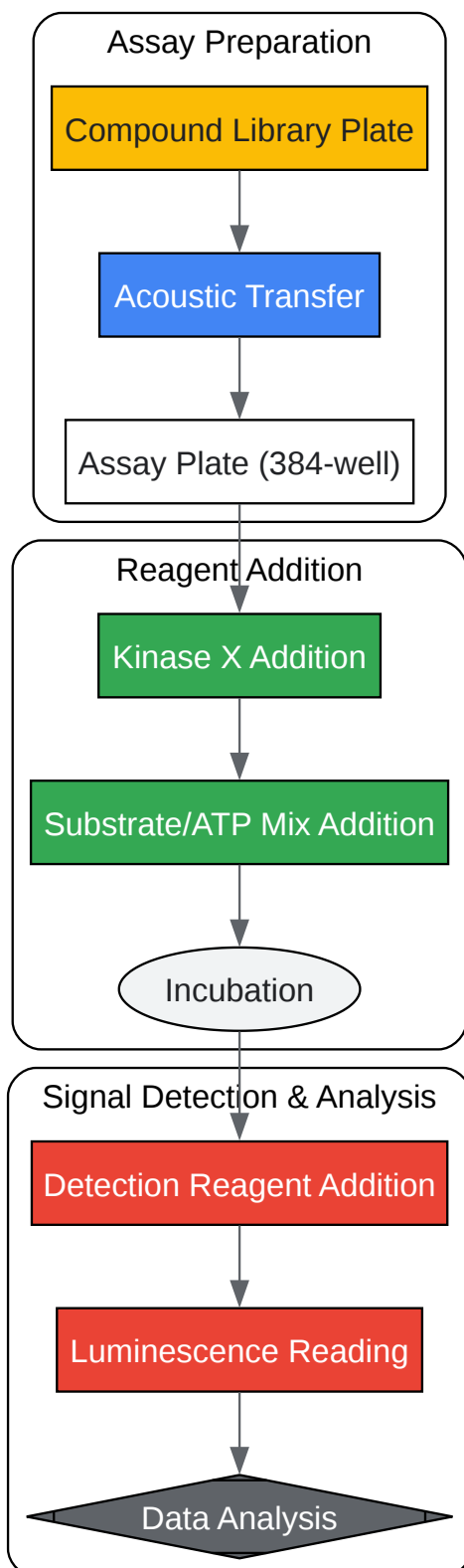
Signaling Pathway



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Caption: Role of Kinase X and **SQ 31844** in the MAPK/ERK pathway.

Experimental Workflow



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Caption: High-throughput screening workflow for Kinase X inhibitors.

Materials and Methods

Materials

- Enzyme: Recombinant human Kinase X (C-terminal His-tag)
- Substrate: Myelin basic protein (MBP)
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
- Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega)
- Compound: **SQ 31844** (10 mM stock in DMSO)
- Plates: 384-well white, low-volume, flat-bottom polystyrene plates (Corning)
- Instrumentation:
 - Echo® 525 Acoustic Liquid Handler (Labcyte)
 - Multidrop™ Combi Reagent Dispenser (Thermo Fisher Scientific)
 - PHERAstar® FSX Microplate Reader (BMG LABTECH)

Protocol: HTS for Kinase X Inhibitors

- Compound Plating:
 - A 10 mM stock of **SQ 31844** (for control wells) and library compounds in DMSO are serially diluted to create a dose-response plate.
 - Using an Echo® 525 Acoustic Liquid Handler, transfer 50 nL of compound from the source plate to the 384-well assay plate.

- For control wells, transfer 50 nL of DMSO (for 0% inhibition) or 50 nL of a high concentration of **SQ 31844** (for 100% inhibition).
- Kinase Reaction:
 - Add 5 μ L of Kinase X (2X final concentration) in assay buffer to each well using a Multidrop™ Combi dispenser.
 - Incubate for 15 minutes at room temperature.
 - Initiate the kinase reaction by adding 5 μ L of a substrate/ATP mix (2X final concentration of MBP and ATP) to each well.
 - Incubate for 60 minutes at room temperature.
- Signal Detection:
 - Stop the reaction and generate a luminescent signal by adding 10 μ L of Kinase-Glo® reagent to each well.
 - Incubate for 10 minutes at room temperature to allow the signal to stabilize.
 - Measure luminescence using a PHERAstar® FSX microplate reader with an integration time of 0.5 seconds per well.
- Data Analysis:
 - Normalize the data using the 0% and 100% inhibition controls.
 - Plot the normalized data as a function of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Results

Table 1: Dose-Response of SQ 31844 on Kinase X Activity

Concentration (nM)	% Inhibition
10000	98.5
3000	97.2
1000	95.1
300	88.4
100	75.3
30	52.1
10	28.9
3	10.2
1	2.5
0	0
IC50 (nM)	28.7

Table 2: Selectivity Profile of SQ 31844 against a Panel of Related Kinases

Kinase	IC50 (nM)
Kinase X	28.7
Kinase A	> 10,000
Kinase B	1,250
Kinase C	> 10,000
Kinase D	8,760
MEK1	> 10,000
ERK2	> 10,000

Table 3: Assay Performance Metrics

Parameter	Value
Z'-factor	0.82
Signal-to-Background	15.6
CV (%) for Controls	< 5%

Conclusion

The described luminescence-based assay provides a robust and reliable method for the high-throughput screening of Kinase X inhibitors. The assay demonstrates excellent performance metrics, with a Z'-factor of 0.82, indicating a large separation between the positive and negative controls and low data variability. The control compound, **SQ 31844**, exhibits potent inhibition of Kinase X with an IC₅₀ of 28.7 nM and displays high selectivity against other kinases in the panel. This validated HTS assay is suitable for screening large compound libraries to identify novel and selective inhibitors of Kinase X for further drug development.

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